REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([O:9]C)=[CH:7][CH:6]=[CH:5][C:4]=1[C:11](=[O:13])[CH3:12].B(Br)(Br)Br.CO>ClCCl>[OH:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11](=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
keeping stirring for 2.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
under stirring for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (250 ml)
|
Type
|
WASH
|
Details
|
washed with 2% NaHCO3 (1×30 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
to obtain a crude which
|
Type
|
CUSTOM
|
Details
|
was purified by crystallization in methanol
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |